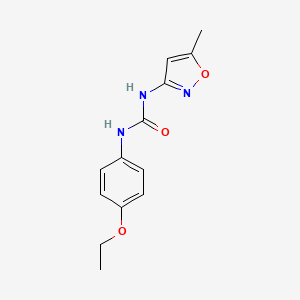
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a wide range of physiological processes, including glucose and lipid metabolism, autophagy, and cell growth.
Mechanism of Action
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea activates AMPK by binding to the γ-subunit of the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of downstream signaling pathways. AMPK activation results in increased glucose uptake and fatty acid oxidation, as well as inhibition of lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce hepatic steatosis. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis, as well as anti-cancer effects in models of breast cancer and leukemia.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea is its specificity for AMPK activation, which allows for the study of AMPK signaling pathways without the confounding effects of other signaling pathways. However, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
Future research on N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could focus on its potential as a therapeutic agent for the treatment of metabolic disorders and cancer. In addition, further studies could investigate the molecular mechanisms underlying the anti-inflammatory effects of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea and its potential use in the treatment of inflammatory diseases. Finally, the development of more soluble analogs of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could improve its utility as a research tool.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea involves several steps, including the reaction of 4-ethoxyaniline with chloroacetyl chloride to produce N-(4-ethoxyphenyl)acetamide. This is then reacted with hydroxylamine hydrochloride and sodium acetate to form N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide. The final step involves the reaction of N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide with 5-methylisoxazole-3-carboxylic acid to produce N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied in preclinical models as a potential therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)14-13(17)15-12-8-9(2)19-16-12/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXGSCAEVREOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)
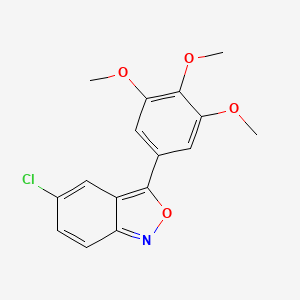
![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)
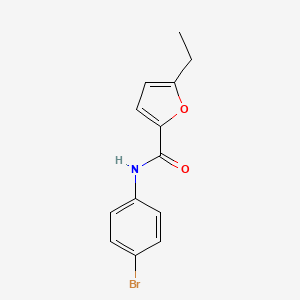
![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
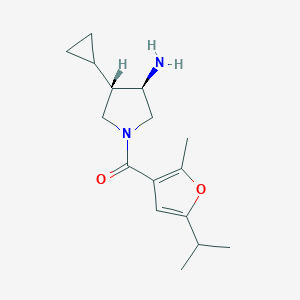
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
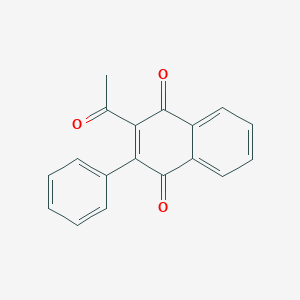
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)